molecular formula C12H12F3NO2 B7894340 4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one

4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one

Cat. No.: B7894340
M. Wt: 259.22 g/mol
InChI Key: BORWXFJITROCJT-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 4-position and a 3-(trifluoromethyl)phenyl group at the 1-position of the pyrrolidinone ring. Its molecular formula is C12H12F3NO2, with a molar mass of 275.23 g/mol. This compound is commercially available (e.g., BLD Pharm Ltd., CymitQuimica) and is likely utilized in medicinal chemistry or agrochemical research due to its structural versatility .

Properties

IUPAC Name

4-(hydroxymethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)9-2-1-3-10(5-9)16-6-8(7-17)4-11(16)18/h1-3,5,8,17H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORWXFJITROCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the pyrrolidin-2-one ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The trifluoromethylphenyl group can be introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.

  • Addition: Electrophilic addition reactions may involve reagents like bromine or hydrogen chloride.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific conditions and reagents used.

Scientific Research Applications

Overview

4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a compound belonging to the pyrrolidinone class, which has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group. This group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug discovery and development.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidinones have been evaluated for their efficacy against various cancer cell lines. The National Cancer Institute (NCI) has protocols for assessing the cytotoxicity of such compounds, revealing promising results in inhibiting cell growth in human tumor cells. The compound's ability to interact with multiple biological targets may contribute to its anticancer potential .

Antimicrobial Properties

Research indicates that pyrrolidinone derivatives can possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance binding affinity to bacterial targets, potentially leading to effective treatments for infections caused by resistant strains . Case studies have demonstrated that similar compounds show inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli, indicating a broad spectrum of antimicrobial activity .

Pharmacokinetics and Drug Design

The pharmacokinetic profile of 4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is enhanced by the trifluoromethyl substituent, which contributes to:

  • Increased Metabolic Stability : This stability can lead to improved bioavailability, making the compound more effective as a therapeutic agent.
  • Drug-Like Properties : Computational studies assessing drug-like characteristics (ADME properties) indicate that this compound may meet criteria for further development as a pharmaceutical agent .

Data Summary Table

Application AreaActivity TypeNotable Findings
AnticancerCytotoxicityEffective against various human tumor cell lines
AntimicrobialBacterial InhibitionActive against Pseudomonas aeruginosa and E. coli
PharmacokineticsBioavailabilityEnhanced metabolic stability due to trifluoromethyl group

Case Studies

  • Anticancer Evaluation : A study conducted under NCI protocols demonstrated that similar compounds showed significant growth inhibition in cancer cell lines with mean GI values indicating potent anticancer activity .
  • Antimicrobial Screening : Research on pyrrolidinone derivatives revealed strong inhibitory effects against multiple bacterial strains, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one, highlighting differences in substituents, properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Source
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one -CH2Cl at 4-position C12H11ClF3NO Higher lipophilicity; used as a metabolite/intermediate in herbicide degradation studies
rac-(3R,4R)-3-chloro-4-(hydroxymethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one -Cl at 3-position, -CH2OH at 4-position (racemic mixture) C12H12ClF3NO2 Stereochemical complexity may influence biological activity; potential agrochemical relevance
3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one -Br at 3-position, -CH2Br at 4-position C12H10Br2F3NO High reactivity; likely a synthetic intermediate for further functionalization
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one 3-Fluoro-4-hydroxyphenyl at 1-position C10H10FNO2 Hydroxyl group enhances solubility; potential CNS or antimicrobial applications
[18F]FMPEP-d2 (Imaging Agent) -OCH2F at 5-position, phenylethylamino substituents C24H25F4N3O2 Radiolabeled CB1 receptor ligand for PET imaging; demonstrates substituent-driven selectivity
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one Benzimidazole and 4-methoxyphenoxyethyl extensions C28H24F3N3O3 Enhanced binding affinity for targets like kinases or GPCRs due to extended aromatic systems

Key Structural and Functional Insights:

The hydroxymethyl group (-CH2OH) improves hydrogen-bonding capacity, which may enhance target engagement in polar active sites (e.g., enzymes or receptors) .

Stereochemical Influence :

  • Racemic mixtures, such as rac-(3R,4R)-3-chloro-4-(hydroxymethyl)-..., highlight the importance of stereochemistry in biological activity. Enantiopure forms might exhibit distinct pharmacokinetic or pharmacodynamic profiles .

Functional Group Modifications: Introduction of fluorine (e.g., 3-fluoro-4-hydroxyphenyl in ) or methoxy groups (e.g., in benzimidazole derivatives ) can fine-tune electronic properties and metabolic stability. Radiolabeled analogs like [18F]FMPEP-d2 demonstrate how strategic substitution (e.g., fluoromethoxy groups) enables applications in diagnostic imaging .

Environmental and Metabolic Stability :

  • Metabolites such as 4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one were undetected in soil studies, suggesting rapid degradation or low environmental persistence compared to parent herbicides .

Biological Activity

4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one, a compound with significant structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is C13H12F3N1OC_{13}H_{12}F_3N_1O, with a molecular weight of approximately 273.24 g/mol. The compound contains a pyrrolidine ring, a hydroxymethyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can possess antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against bacterial strains .
  • Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. For instance, it has been observed to induce apoptosis in specific cancer cell lines through the activation of caspase pathways .
  • Neuroprotective Effects : There is emerging evidence indicating that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveProtection against oxidative stress in neuronal cells

Antimicrobial Activity Case Study

In a study assessing the antimicrobial efficacy of various pyrrolidine derivatives, 4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Anticancer Activity Case Study

A focused investigation into the anticancer properties revealed that treatment with the compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis confirmed the induction of apoptosis, with increased levels of cleaved caspase-3 observed post-treatment, suggesting a mechanism involving programmed cell death.

Mechanistic Insights

The biological activities of 4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with cancer progression.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one
Reactant of Route 2
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